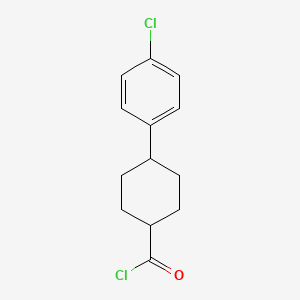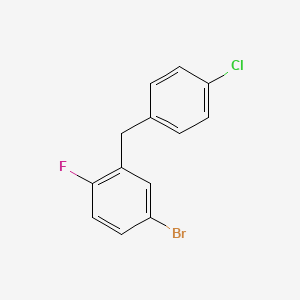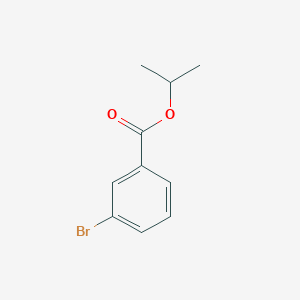
Isopropyl 3-bromobenzoate
Vue d'ensemble
Description
Isopropyl 3-bromobenzoate is an organic compound with the molecular formula C10H11BrO2 It is an ester derived from 3-bromobenzoic acid and isopropanol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromobenzoic acid, isopropyl ester typically involves the esterification of 3-bromobenzoic acid with isopropanol. This reaction is often catalyzed by a strong acid such as sulfuric acid or hydrochloric acid. The general reaction scheme is as follows:
3-Bromobenzoic acid+IsopropanolH2SO43-Bromobenzoic acid, isopropyl ester+Water
Industrial Production Methods: In an industrial setting, the esterification process can be optimized by using excess isopropanol to drive the reaction to completion. Additionally, azeotropic distillation can be employed to remove water and shift the equilibrium towards the ester product.
Analyse Des Réactions Chimiques
Types of Reactions: Isopropyl 3-bromobenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Hydrolysis: The ester can be hydrolyzed back to 3-bromobenzoic acid and isopropanol in the presence of a base or acid.
Reduction: The ester group can be reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Nucleophilic Substitution: Products depend on the nucleophile used.
Hydrolysis: 3-Bromobenzoic acid and isopropanol.
Reduction: Corresponding alcohol.
Applications De Recherche Scientifique
Isopropyl 3-bromobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its role in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-bromobenzoic acid, isopropyl ester in chemical reactions involves the ester functional group and the bromine atom. The ester group can undergo nucleophilic attack, leading to various transformations. The bromine atom can participate in substitution reactions, making the compound versatile in organic synthesis.
Comparaison Avec Des Composés Similaires
3-Bromobenzoic Acid: The parent acid of the ester.
Ethyl 3-Bromobenzoate: An ester with ethyl alcohol instead of isopropanol.
4-Bromobenzoic Acid: A positional isomer with the bromine atom at the para position.
Uniqueness: Isopropyl 3-bromobenzoate is unique due to the presence of the isopropyl ester group, which can impart different physical and chemical properties compared to other esters of 3-bromobenzoic acid. This uniqueness can be exploited in specific synthetic applications where the isopropyl group offers advantages in terms of reactivity or solubility.
Propriétés
Formule moléculaire |
C10H11BrO2 |
|---|---|
Poids moléculaire |
243.10 g/mol |
Nom IUPAC |
propan-2-yl 3-bromobenzoate |
InChI |
InChI=1S/C10H11BrO2/c1-7(2)13-10(12)8-4-3-5-9(11)6-8/h3-7H,1-2H3 |
Clé InChI |
XITGBNKZHSGOJC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)C1=CC(=CC=C1)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
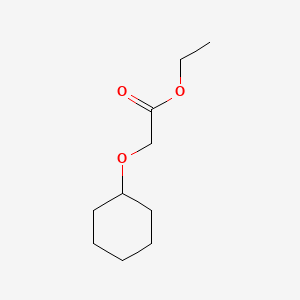
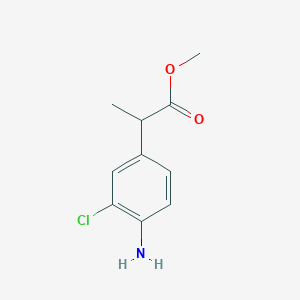
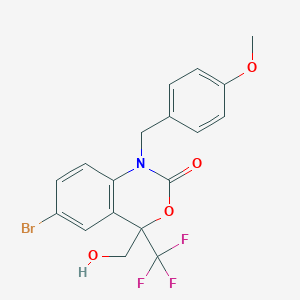
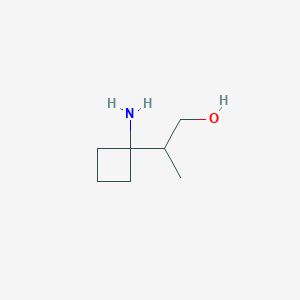
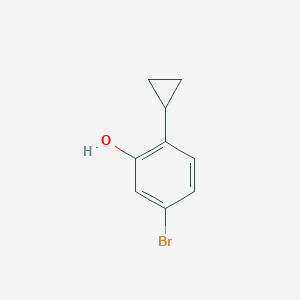
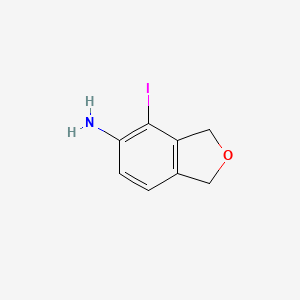
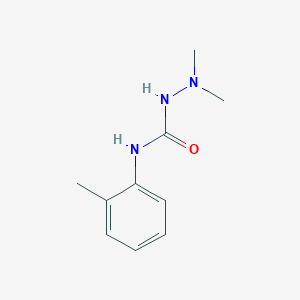
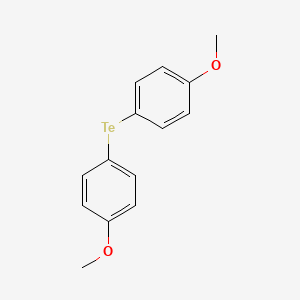

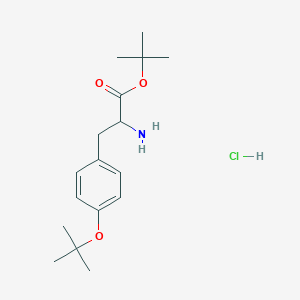
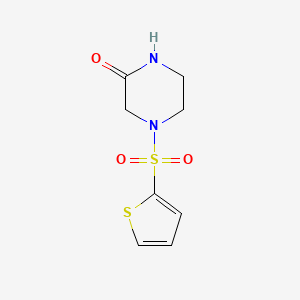
![[5-Chloro-2-(2-ethyl-butoxy)-phenyl]-methanol](/img/structure/B8760525.png)
